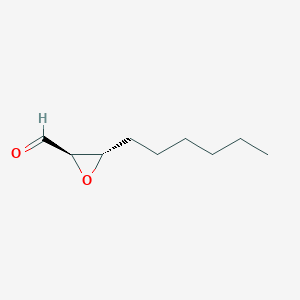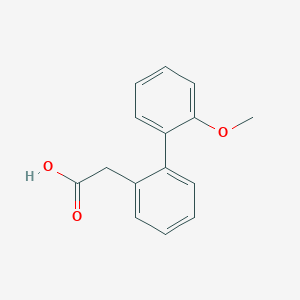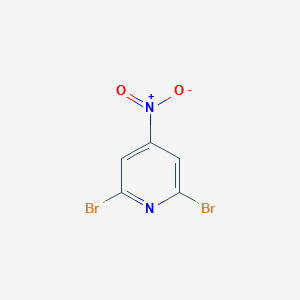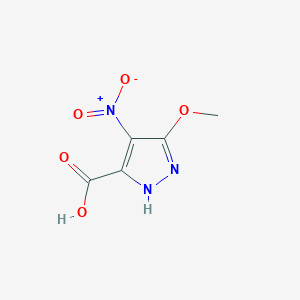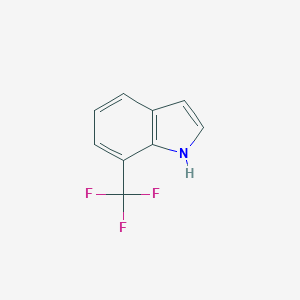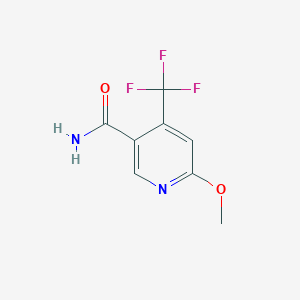
6-甲氧基-4-(三氟甲基)烟酰胺
描述
6-Methoxy-4-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C8H7F3N2O2 and a molecular weight of 220.15 g/mol . It is a derivative of nicotinamide, characterized by the presence of a methoxy group at the 6-position and a trifluoromethyl group at the 4-position on the pyridine ring
科学研究应用
6-Methoxy-4-(trifluoromethyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-(trifluoromethyl)nicotinamide typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-4-(trifluoromethyl)pyridine.
Amidation Reaction: The pyridine derivative undergoes an amidation reaction with ammonia or an amine source to form the nicotinamide derivative.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production methods for 6-Methoxy-4-(trifluoromethyl)nicotinamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
6-Methoxy-4-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid.
Reduction: Formation of 6-methoxy-4-(trifluoromethyl)pyridine-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 6-Methoxy-4-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes such as nicotinamide adenine dinucleotide (NAD)-dependent deacetylases.
Pathways Involved: It can influence pathways related to cellular metabolism, inflammation, and apoptosis.
相似化合物的比较
Similar Compounds
- 6-Methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid
- 6-Methoxy-4-(trifluoromethyl)pyridine-3-amine
- 4-Methoxy-3-(trifluoromethyl)benzaldehyde
- 4-Methyl-3-(trifluoromethyl)benzylamine
- 2-Methoxy-4-(trifluoromethoxy)benzaldehyde
Uniqueness
6-Methoxy-4-(trifluoromethyl)nicotinamide is unique due to the combination of its methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications .
属性
IUPAC Name |
6-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-6-2-5(8(9,10)11)4(3-13-6)7(12)14/h2-3H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLNKWOUCVJBOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379518 | |
| Record name | 6-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-87-2 | |
| Record name | 6-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B61591.png)
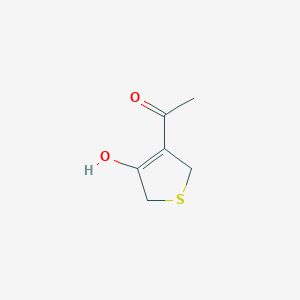
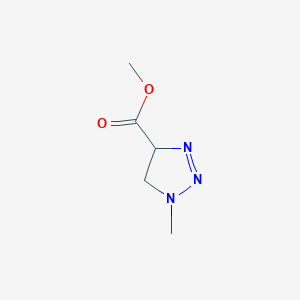
![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B61596.png)
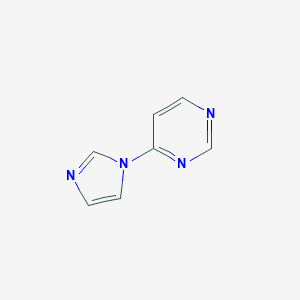
![Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B61601.png)
![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)
![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)
